N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a cyclopenta[d]pyrimidin ring, and an oxalamide group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and cyclopenta[d]pyrimidin rings, followed by the introduction of the oxalamide group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and cyclopenta[d]pyrimidin rings suggests that the compound may have a planar structure in these regions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, while the pyrazole ring might undergo reactions at the carbon adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group might increase its solubility in water, while the aromatic rings might increase its stability .Scientific Research Applications
Antimicrobial and Antitumor Activities
Synthesis and Bioactivities of Pyrazole Derivatives
A study synthesized and characterized various pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents. The structural analysis through X-Ray crystallography and the determination of biological activity against breast cancer and microbes were significant aspects of this research (Titi et al., 2020).
Insecticidal and Antibacterial Potential
Microwave Irradiative Cyclocondensation of Pyrimidine Linked Pyrazole Heterocyclics
This study explored the synthesis of pyrimidine-linked pyrazole compounds via microwave irradiation, evaluating their insecticidal and antimicrobial activities. The research offers insights into the potential use of these compounds in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Antioxidant Activities
Synthesis of Heterocycles Incorporating Pyrazolo-[3,4-D]Pyrimidin-4-One Moiety
The study aimed at synthesizing polyfunctionally substituted heterocycles with the pyrazolo[3,4-d]pyrimidin-4-one structure, evaluating their antioxidant activities. Two compounds displayed antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential as antioxidants (El‐Mekabaty, 2015).
Corrosion Inhibition
Corrosion Inhibition by Aryl Pyrazolo Pyridines
Research on the inhibition effect of aryl pyrazole pyridine derivatives against copper corrosion in hydrochloric acid found that these compounds are effective cathodic type inhibitors. The study correlates computational energy gap data with experimental inhibition efficiencies, suggesting applications in materials science (Sudheer & Quraishi, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-10-8-14(21-17(27)16(26)19-9-11-4-3-7-28-11)24(23-10)18-20-13-6-2-5-12(13)15(25)22-18/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,26)(H,21,27)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIDQEJSHIQAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CS2)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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